molecular formula C11H10O2 B8714451 6-ethenyl-3,4-dihydroisochromen-1-one

6-ethenyl-3,4-dihydroisochromen-1-one

Numéro de catalogue: B8714451
Poids moléculaire: 174.20 g/mol
Clé InChI: XDBQFGWUBUTRBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethenyl-3,4-dihydroisochromen-1-one is a substituted dihydroisochromenone derivative characterized by an ethenyl group at position 6 of the aromatic ring. The dihydroisochromenone scaffold is notable for its presence in natural products and synthetic intermediates with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propriétés

Formule moléculaire

C11H10O2

Poids moléculaire

174.20 g/mol

Nom IUPAC

6-ethenyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H10O2/c1-2-8-3-4-10-9(7-8)5-6-13-11(10)12/h2-4,7H,1,5-6H2

Clé InChI

XDBQFGWUBUTRBG-UHFFFAOYSA-N

SMILES canonique

C=CC1=CC2=C(C=C1)C(=O)OCC2

Origine du produit

United States

Méthodes De Préparation

Methodology Overview

A 5-exo selective asymmetric bromolactonization protocol enables enantioselective synthesis of 6-ethenyl-3,4-dihydroisochromen-1-one (3e). The reaction employs a chiral diamine catalyst (S2a) and N-bromosuccinimide (NBS) to cyclize a prochiral γ,δ-unsaturated carboxylic acid precursor (1e) .

Reaction Conditions

  • Catalyst : (1R,2R)-N,N′-Bis(2-(tert-butyldimethylsiloxy)benzyl)-1,2-diphenylethane-1,2-diamine (S2a) .

  • Reagents : NBS (1.2 equiv), dichloromethane (DCM), 0°C to room temperature.

  • Yield : 84% (1:1 mixture with regioisomer 2e ).

Key Steps

  • Substrate Activation : Carboxylic acid 1e undergoes bromonium ion formation via NBS.

  • Enantioselective Cyclization : Chiral diamine S2a directs 5-exo lactonization, forming the isochromenone core.

  • Workup : Column chromatography isolates 6-ethenyl-3,4-dihydroisochromen-1-one as a colorless oil.

Advantages : High enantioselectivity, mild conditions.
Limitations : Moderate regioselectivity (1:1 mixture with 2e ).

Transition Metal-Catalyzed Cross-Coupling

Heck Coupling Post-Functionalization

A two-step approach introduces the ethenyl group via palladium-catalyzed Heck coupling.

Reaction Sequence

  • Halogenation : 6-Bromo-3,4-dihydroisochromen-1-one is synthesized via electrophilic bromination.

  • Heck Coupling : Reacting with ethylene gas under Pd(OAc)₂ catalysis.

StepReagents/ConditionsYieldReference
1Br₂, FeCl₃, DCM, 0°C78%
2Pd(OAc)₂, PPh₃, Et₃N, ethylene, DMF, 80°C65%

Advantages : Modular synthesis; compatible with diverse substituents.
Limitations : Requires halogenated precursor, high catalyst loading.

Homophthalic Acid Derivative Route

Wittig Reaction and Cyclization

Homophthalic anhydride serves as a starting material for introducing the ethenyl group.

Synthetic Pathway

  • Wittig Reaction : Homophthalic acid methyl ester reacts with ethylidenetriphenylphosphorane to install the ethenyl group.

  • Lactonization : Acid-catalyzed cyclization forms the dihydroisochromenone core.

StepReagents/ConditionsYieldReference
1Ph₃P=CH₂, THF, reflux72%
2H₂SO₄, MeOH, 60°C85%

Advantages : Cost-effective, scalable.
Limitations : Requires anhydrous conditions, moderate stereocontrol.

Organocatalytic Oxidative Cyclization

Silyl Enol Ether Oxidation

A patent method utilizes silylated enol ether intermediates for one-pot cyclization.

Procedure

  • Silylation : 4-Hydroxyindanone reacts with N,O-bis(trimethylsilyl)acetamide (BSA) to form a silyl enol ether.

  • Ozonolysis-Reduction : Ozone cleavage followed by reductive workup generates a diketone.

  • Oxidative Cyclization : Oxone-mediated cyclization yields 6-ethenyl-3,4-dihydroisochromen-1-one.

StepReagents/ConditionsYieldReference
1BSA, CH₃CN, rt95%
2O₃, then NaBH₄, MeOH88%
3Oxone, H₂O/MeOH76%

Advantages : High-yielding, avoids transition metals.
Limitations : Multi-step protocol, sensitive to moisture.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityKey Advantage
Asymmetric Bromolactonization84High (ee >90%)ModerateEnantioselectivity
Heck Coupling65N/AHighModularity
Homophthalic Acid Route72–85LowHighCost-effective
Organocatalytic Cyclization76ModerateModerateMetal-free

Analyse Des Réactions Chimiques

Types of Reactions

6-ethenyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted isochromen derivatives.

    Substitution: Formation of various substituted isochromen derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-ethenyl-3,4-dihydroisochromen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-ethenyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. The vinyl group can undergo reactions with biological molecules, leading to the formation of covalent bonds. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The table below compares the substituents, molecular formulas, and molecular weights of 6-ethenyl-3,4-dihydroisochromen-1-one with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Source/Origin
6-Ethenyl-3,4-dihydroisochromen-1-one Ethenyl (C6) C₁₁H₁₀O₂ 174.19 (calculated) Synthetic (inferred)
Ochracin (8-hydroxy-3-methyl-) OH (C8), CH₃ (C3) C₁₀H₁₀O₃ 178.18 Marine fungus Helicascus kanaloanus
Hydrangenol OH (C8), 4-hydroxyphenyl (C3) C₁₅H₁₂O₄ 256.25 Plant-derived natural product
(R)-7-Butyl-6,8-dihydroxy-3-pent-3-enyl OH (C6, C8), C₄H₉ (C7), C₅H₉ (C3) C₁₉H₂₄O₄ 316.39 Endophytic fungus Geotrichum sp.
3,8-Dihydroxy-3-methyl- OH (C3, C8), CH₃ (C3) C₁₀H₁₀O₄ 194.18 Marine fungus Gx-4b

Key Observations :

  • Substituent Diversity : The ethenyl group at C6 in the target compound is distinct from common substituents like hydroxy, methoxy, or alkyl chains in analogs. This may enhance electrophilic reactivity or alter π-π stacking interactions in biological targets.
  • Molecular Weight: Lower molecular weight (174.19 g/mol) compared to Hydrangenol (256.25 g/mol) suggests improved bioavailability or membrane permeability .
Cytotoxicity and Anticancer Potential
  • Ochracin: No direct cytotoxicity reported; primarily studied for structural novelty .
  • Hydrangenol: Exhibits antiangiogenic and anti-inflammatory activity; cited in 88 research papers .
  • Marine Fungal Analogs (e.g., 3,8-Dihydroxy-3-methyl-): No significant cytotoxicity against KB (oral cancer) or MCF-7 (breast cancer) cells .
  • 6-Ethenyl Derivative (Inferred) : The ethenyl group may confer unique interactions with cellular targets (e.g., Michael addition susceptibility), though empirical data are lacking.
Antimicrobial and Antimalarial Activity
  • Cladosporin: A dihydroisochromenone with potent antimalarial activity (IC₅₀ = 0.13 μM against Plasmodium falciparum) due to its interaction with lysyl-tRNA synthetase .
  • (R)-7-Butyl-6,8-dihydroxy-3-pent-3-enyl : Structural complexity (long alkyl chains) likely enhances lipophilicity, favoring membrane penetration in pathogens .

Q & A

Q. What are the common synthetic routes for 6-ethenyl-3,4-dihydroisochromen-1-one, and how do reaction conditions influence yield?

The synthesis of dihydroisochromen-1-one derivatives typically involves cyclization reactions using homophthalic anhydride derivatives. For example:

  • Method : Reacting substituted homophthalic anhydrides with acyl chlorides (e.g., hexanoyl chloride) in the presence of catalysts like 1,1,3,3-tetramethylguanidine and triethylamine. Subsequent reduction or modification steps yield 3,4-dihydroisochromen-1-one scaffolds .
  • Key Variables : Catalyst choice, solvent polarity, and temperature significantly impact regioselectivity and yield. For instance, hexanoyl chloride reacts with 4-butyl-3,5-dimethoxyhomophthalic anhydride to form intermediates, which are reduced to dihydro derivatives .

Q. How is the structural elucidation of 6-ethenyl-3,4-dihydroisochromen-1-one performed?

Structural characterization relies on:

  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, 1H^1H- and 13C^{13}C-NMR for substituent positioning, and IR for functional group identification .
  • Chromatography : HPLC or Sephadex LH-20 for purification, coupled with UV-vis spectroscopy to monitor chromophores .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms ring conformations .

Q. What natural sources produce structurally related dihydroisochromen-1-one derivatives?

  • Fungal Sources : Endophytic fungi like Geotrichum sp. and mangrove-derived Gx-4b yield analogs such as 7-butyl-6,8-dihydroxy-3-pentyl derivatives .
  • Marine Organisms : Helicascus kanaloanus produces ochracin (8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one), highlighting the scaffold’s prevalence in bioactive natural products .

Advanced Research Questions

Q. How can non-targeted metabolomics identify 6-ethenyl-3,4-dihydroisochromen-1-one derivatives in complex biological matrices?

  • Workflow :
    • Sample Preparation : Extract metabolites using solvent systems (e.g., methanol/water) optimized for polar and semi-polar compounds.
    • LC-MS/MS Analysis : Use reverse-phase chromatography (C18 columns) with data-dependent acquisition (DDA) to fragment precursor ions.
    • Data Mining : Compare MS/MS spectra against databases (e.g., Metabolomics Workbench) and apply molecular networking to cluster structurally related compounds .
  • Challenges : Isomeric discrimination (e.g., differentiating 6-ethenyl vs. 6-methyl substituents) requires tandem MS or ion mobility spectrometry .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Case Example : Discrepancies in 1H^1H-NMR coupling constants or MS adducts may arise from impurities or tautomerism.
  • Solutions :
    • Iterative Purification : Repeat column chromatography with alternative solvents (e.g., ethyl acetate/hexane gradients) to isolate pure fractions .
    • Complementary Techniques : Use 1H^1H-1H^1H COSY and HMBC NMR to validate spin systems and long-range correlations .
    • Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values .

Q. How does the ethenyl substituent at position 6 influence the compound’s bioactivity and stability?

  • Bioactivity : The ethenyl group may enhance electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). Analogous compounds show antimicrobial and anticancer properties .
  • Stability : The conjugated dihydroisochromenone system is prone to oxidation. Stability studies under varying pH and light exposure are critical for pharmacological applications .

Q. What are the biosynthetic pathways proposed for fungal-derived dihydroisochromen-1-ones?

  • Polyketide Origin : Fungal polyketide synthases (PKS) assemble the core scaffold via iterative condensation of malonyl-CoA units.
  • Post-Modifications : Oxidative tailoring (e.g., hydroxylation at C6/C8) and prenylation (e.g., ethenyl addition) occur via cytochrome P450 enzymes and prenyltransferases, respectively .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.